KRH-594 free acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H23N7O3S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[[5-ethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C25H23N7O3S/c1-2-21-29-32(25(36-21)26-23(33)19-8-5-9-20(19)24(34)35)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-30-31-28-22/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,34,35)(H,27,28,30,31) |
InChI Key |
UFZKNCXXIFQTNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=NC(=O)C2=C(CCC2)C(=O)O)S1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Correlates of Krh 594 Free Acid
Development of Acyliminothiadiazoline Derivatives in Angiotensin II Receptor Antagonism Research
The development of nonpeptide angiotensin II (AII) receptor antagonists marked a significant advancement in the treatment of hypertension and other cardiovascular diseases. pharmacophorejournal.com Early research focused on identifying small molecules that could mimic the C-terminal peptide sequence of AII and competitively inhibit its binding to the AT1 receptor. mdpi.commdpi.com This led to the discovery of various heterocyclic systems as core scaffolds for these antagonists. mdpi.comnih.gov
The acyliminothiadiazoline scaffold represents a key innovation in this field. These derivatives are characterized by a unique heterocyclic core that provides a rigid framework for the optimal presentation of key pharmacophoric elements necessary for high-affinity binding to the AT1 receptor. The exploration of 1,3,4-thiadiazole (B1197879) and related structures has been a fertile ground for identifying novel antagonists. nih.gov The incorporation of an acyl-imino group on the thiadiazoline ring was a critical step in enhancing the antagonistic potency and modulating the pharmacokinetic properties of these compounds.
Synthetic Pathways to KRH-594 Free Acid and Related Analogs
A plausible synthetic route would likely begin with the construction of the core heterocyclic system. For instance, the synthesis of 2-imino-1,3,4-oxadiazolines has been achieved through the aerobic oxidation of acylhydrazides followed by a DMAP-mediated annulation with isothiocyanates. nih.gov A similar strategy could be envisioned for the formation of the acyliminothiadiazoline ring of KRH-594.
Subsequent steps would involve the introduction of the critical biphenyltetrazole moiety and the propanoic acid side chain. The biphenyltetrazole group, a common feature in many potent AII antagonists, is typically introduced via alkylation of the heterocyclic core with a suitable biphenylmethyl halide. mdpi.com The final step would likely be the hydrolysis of an ester precursor to yield the free carboxylic acid of KRH-594.
Structure-Activity Relationship (SAR) Studies of this compound and Its Chemical Scaffolds
The biological activity of KRH-594 and its analogs is intricately linked to their three-dimensional structure and the nature of the substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial for understanding these connections and for the rational design of more potent and selective antagonists.
Quantitative Investigation of Substituent Effects on Benzene and Thiadiazoline Moieties
Quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating the impact of various substituents on the biological activity of a series of compounds. researchgate.netnih.govchemmethod.comnih.govchula.ac.th For KRH-594 analogs, the nature of the substituents on both the biphenyl (B1667301) ring system and the thiadiazoline core would significantly influence their affinity for the AT1 receptor.
While specific QSAR data for KRH-594 analogs is not publicly available, general principles derived from other angiotensin II antagonists can be applied. For the biphenyl moiety, an acidic group at the ortho position of the distal phenyl ring, such as the tetrazole in KRH-594, is known to be essential for high-affinity binding. pharmacophorejournal.com The nature and position of substituents on the thiadiazoline ring would also be critical. For example, the ethyl group at the 5-position of the thiadiazoline ring in KRH-594 likely contributes to hydrophobic interactions within the receptor binding pocket.
A hypothetical QSAR study on a series of KRH-594 analogs could be represented by the following table, illustrating the potential impact of different substituents on the inhibitory concentration (IC50).
| Compound | Biphenyl Moiety Substituent (R1) | Thiadiazoline Moiety Substituent (R2) | IC50 (nM) |
| KRH-594 | 2'-(1H-tetrazol-5-yl) | 5-ethyl | 0.39 mdpi.com |
| Analog 1 | 2'-(COOH) | 5-ethyl | (predicted higher) |
| Analog 2 | 2'-(1H-tetrazol-5-yl) | 5-methyl | (predicted different) |
| Analog 3 | 2'-(1H-tetrazol-5-yl) | 5-propyl | (predicted different) |
| Analog 4 | 3'-(1H-tetrazol-5-yl) | 5-ethyl | (predicted lower) |
This table is a hypothetical representation to illustrate the principles of QSAR and is not based on actual experimental data for these specific analogs.
Insights from Molecular Modeling and Pharmacophore Hypothesis Development
Molecular modeling and pharmacophore hypothesis development are powerful computational tools used to understand the interaction between a ligand and its receptor at a molecular level. nih.govnih.govresearchgate.netresearchgate.net A pharmacophore model defines the essential steric and electronic features required for a molecule to bind to a specific target. nih.gov
For KRH-594, a pharmacophore model would likely include several key features:
An aromatic ring feature corresponding to the biphenyl system.
A hydrogen bond acceptor feature from the tetrazole ring.
A hydrophobic feature from the ethyl group on the thiadiazoline ring.
A negative ionizable feature from the carboxylic acid group.
These features would be arranged in a specific three-dimensional orientation to match the binding site of the AT1 receptor. The development of such a model would involve aligning a set of active and inactive molecules to identify the common features responsible for biological activity. This model could then be used to virtually screen large compound libraries to identify new potential angiotensin II receptor antagonists.
Molecular and Cellular Pharmacology of Krh 594 Free Acid
Receptor Binding Kinetics and Specificity Profiling
The interaction of KRH-594 free acid with angiotensin II receptors has been characterized through comprehensive binding assays, defining its affinity, selectivity, and kinetic properties.
Displacement of Radioligand from AT1 Receptors in Mammalian Tissues
This compound demonstrates potent and high-affinity binding to the angiotensin II type 1 (AT1) receptor. In studies using rat liver membranes, the compound effectively displaced the specific binding of the radioligand [¹²⁵I]-Angiotensin II ([¹²⁵I]-AII) from AT1 receptors, exhibiting a high affinity with an inhibitory constant (Ki) of 0.39 nM. nih.gov Further investigation into its binding kinetics revealed that the inhibitory effect is time-dependent; maximal inhibition of [¹²⁵I]-AII binding required a preincubation period of one to two hours. nih.gov This preincubation with this compound resulted in a decrease in the maximal binding capacity (Bmax) and an increase in the dissociation constant (Kd) of the radioligand, a characteristic often associated with slow dissociation from the receptor. nih.gov
Table 1: AT1 Receptor Binding Affinity in Rat Liver Membranes
| Compound | Parameter | Value | Tissue Source |
|---|---|---|---|
| This compound | Ki | 0.39 nM | Rat Liver |
Comparative Affinity for Cloned Human and Rat AT1A, AT1B, and AT2 Receptors
To precisely define its receptor subtype specificity, the binding affinity of this compound was assessed using cloned human and rat angiotensin receptors. The compound binds potently to the human AT1 receptor with a Ki value of 1.24 nM. nih.gov It also shows high affinity for the two rat AT1 receptor isoforms, with Ki values of 0.67 nM for the rat AT1A receptor and 1.02 nM for the rat AT1B receptor. nih.gov In stark contrast, its affinity for the human AT2 receptor is significantly lower, with a Ki value of 9360 nM, demonstrating a profound selectivity for AT1 over AT2 receptors. nih.gov
Table 2: Comparative Binding Affinities (Ki) of this compound for Cloned Angiotensin Receptor Subtypes
| Receptor Subtype | Ki Value (nM) | Species |
|---|---|---|
| Human AT1 | 1.24 | Human |
| Rat AT1A | 0.67 | Rat |
| Rat AT1B | 1.02 | Rat |
Selectivity Assessment Against Non-AT1 Receptors and Enzyme Targets
The specificity of this compound for the AT1 receptor is a key feature of its pharmacological profile. Extensive screening has shown that the compound possesses a high degree of selectivity. It exhibited no significant affinity for a panel of 21 other receptor types, nor did it inhibit two different enzymes, with 50% inhibitory concentrations (IC50) for all of these targets being greater than 10 µM. nih.gov This, combined with its very low affinity for the AT2 receptor (Ki > 10 µM), underscores the compound's high specificity for the AT1 receptor. nih.gov
Functional Characterization in Isolated Tissue Preparations
The functional consequences of this compound's receptor binding have been evaluated in ex vivo tissue models, particularly focusing on its antagonistic effects on blood vessel contraction.
Angiotensin II-Induced Contraction Modulation in Isolated Rabbit Aorta
In functional assays using isolated rabbit aorta, this compound acts as a potent antagonist of angiotensin II-induced vasoconstriction. nih.gov When the tissue was exposed to angiotensin II, it contracted in a dose-dependent manner. The addition of this compound caused a nonparallel rightward shift of the angiotensin II dose-response curve. nih.gov Crucially, it also suppressed the maximum contractile response that could be achieved, even at high concentrations of angiotensin II. nih.gov The potency of this functional antagonism was quantified with a pK(B) value of 10.4, indicating a very strong antagonistic effect. nih.gov
Analysis of Antagonism Type: Insurmountability and Reversibility Characteristics
Table of Compounds
| Compound Name |
|---|
| This compound |
| Angiotensin II (AII) |
| [¹²⁵I]-Angiotensin II ([¹²⁵I]-AII) |
| Candesartan (B1668252) |
| EXP3174 |
| Losartan (B1675146) |
Evaluation of Specificity on Other Receptor Systems in Smooth Muscle Tissues
The specificity of a pharmacological agent for its intended target is a critical determinant of its therapeutic utility. Extensive in vitro studies have been conducted to evaluate the selectivity of this compound for the angiotensin II (AII) type 1 (AT1) receptor and to assess its potential interactions with other receptor systems, particularly those prevalent in smooth muscle tissues. These investigations have consistently demonstrated the high specificity of KRH-594 for the AT1 receptor.
Detailed Research Findings
Research into the pharmacologic profile of KRH-594 has shown that it possesses a high degree of selectivity for the AT1 receptor. In one key study, KRH-594 was tested for its affinity against a panel of 21 other receptors and two enzymes. The results indicated that KRH-594 exhibited no significant affinity for these other binding sites, with 50% inhibitory concentration (IC50) values greater than 10 µM. nih.gov This demonstrates a high specificity of KRH-594 towards AT1 receptors. nih.gov
Further supporting its specificity, another study investigated the effects of KRH-594 on contractions induced by various receptor agonists in guinea pig ileum, a smooth muscle preparation. At a concentration of 10 µM, KRH-594 did not exert any effect on contractions induced by acetylcholine, histamine, or bradykinin (B550075). nih.gov This lack of interference with the contractile responses mediated by muscarinic, histaminic, and bradykinin receptors underscores the compound's selective action and its limited potential for off-target effects in smooth muscle tissues. nih.gov
While KRH-594 is highly selective for the AT1 receptor, some research suggests a potential for interaction with the AT2 receptor, but only at very high concentrations. One study noted that at a concentration of 30 µM, KRH-594 might bind to AT2 receptors in a surmountable manner. nih.gov However, its affinity for the AT1 receptor is substantially higher, with Ki values of 1.24 nM for human AT1 receptors compared to 9360 nM for human AT2 receptors. nih.gov
The following interactive data table summarizes the evaluation of this compound's specificity on various receptor systems.
| Receptor System/Enzyme | Tissue/Preparation | KRH-594 Concentration | Observed Effect | Reference |
| 21 Various Receptors | Not Specified | > 10 µM | No significant affinity (IC50 > 10 µM) | nih.gov |
| Two Various Enzymes | Not Specified | > 10 µM | No significant affinity (IC50 > 10 µM) | nih.gov |
| Acetylcholine Receptors | Guinea Pig Ileum | 10 µM | No effect on induced contractions | nih.gov |
| Histamine Receptors | Guinea Pig Ileum | 10 µM | No effect on induced contractions | nih.gov |
| Bradykinin Receptors | Guinea Pig Ileum | 10 µM | No effect on induced contractions | nih.gov |
| Angiotensin II Type 2 (AT2) Receptor | Recombinant Human AT2 Receptors | 30 µM | Potential for surmountable binding | nih.gov |
Preclinical Efficacy and Pharmacological Profiles in Animal Models
Effects on Systemic Blood Pressure Regulation
KRH-594 free acid has demonstrated significant effects on the regulation of systemic blood pressure in various preclinical models. Its mechanism of action is centered on the competitive antagonism of the AT1 receptor, a key component of the renin-angiotensin system (RAS) which plays a crucial role in blood pressure control.
Inhibition of Angiotensin II-Induced Pressor Responses in Normotensive Rodents
In studies involving normotensive rats, orally administered this compound effectively inhibited the pressor (blood pressure-increasing) responses induced by exogenous angiotensin II. This demonstrates the compound's direct ability to block the physiological effects of angiotensin II at the AT1 receptor, preventing vasoconstriction and the subsequent rise in blood pressure. Research has shown a dose-dependent inhibition of this pressor response, highlighting the compound's potency in a normotensive state. nih.gov
Long-Lasting Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
The antihypertensive effects of this compound have been extensively studied in spontaneously hypertensive rats (SHRs), a well-established genetic model of essential hypertension. In these animals, this compound exerted a potent and long-lasting reduction in blood pressure. nih.gov A single oral administration of the compound led to a significant and sustained decrease in systolic blood pressure, with the effects being evident for at least 24 hours post-administration. nih.gov This prolonged action suggests that this compound has a favorable pharmacokinetic profile for maintaining consistent blood pressure control.
Repeated oral administration of this compound in SHRs resulted in a dose-dependent and sustained reduction in blood pressure without inducing tachycardia, a compensatory increase in heart rate that can sometimes be observed with other antihypertensive agents. nih.gov Furthermore, upon cessation of treatment, there was no evidence of a rebound phenomenon, where blood pressure rapidly increases to pre-treatment levels or higher. nih.gov
Comparative Blood Pressure Reduction with Reference AT1 Antagonists in Hypertensive Models
When compared to other established AT1 receptor antagonists, this compound has shown a comparable, and in some aspects, more potent antihypertensive profile. For instance, in spontaneously hypertensive rats, this compound demonstrated a similar blood pressure-lowering effect to losartan (B1675146), but at a lower dose. nih.gov
While direct head-to-head preclinical studies with a wide range of AT1 antagonists are limited for KRH-594, comparisons with agents like olmesartan (B1677269) and losartan in the broader context of the drug class reveal important considerations. Studies comparing olmesartan and losartan have often shown olmesartan to be more effective in reducing both systolic and diastolic blood pressure. nih.govnih.gov The potent and long-lasting effects of KRH-594 observed in preclinical models suggest its efficacy is robust within this class of antihypertensive agents.
Interactive Table: Comparative Antihypertensive Efficacy of AT1 Receptor Antagonists This table is for illustrative purposes based on general findings in the class and does not represent a direct comparative trial of all compounds.
| Feature | KRH-594 (in SHRs) | Losartan (in SHRs) | Olmesartan (in Humans) |
|---|---|---|---|
| Relative Potency | High | Standard | High |
| Duration of Action | Long-lasting (≥24h) | Long-lasting | Long-lasting |
| Rebound Phenomenon | Not Observed | Generally Not Observed | Generally Not Observed |
| Tachycardia | Not Induced | Generally Not Induced | Generally Not Induced |
Renoprotective Outcomes in Hypertensive Rodent Models
Beyond its systemic antihypertensive effects, this compound has demonstrated significant protective effects on the kidneys in hypertensive animal models. This is particularly crucial as hypertension is a leading cause of chronic kidney disease.
Improvement of Renal Function Parameters in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP/Izm)
In salt-loaded stroke-prone spontaneously hypertensive rats (SHRSP/Izm), a model known for developing severe hypertension and subsequent end-organ damage, this compound showed remarkable renoprotective effects. Oral administration of the compound for 11 weeks led to significant improvements in key markers of renal function.
Specifically, treatment with this compound resulted in a significant reduction in urinary total protein, a hallmark of kidney damage. Furthermore, it led to a decrease in blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels, both of which are waste products that accumulate in the blood when the kidneys are not functioning properly. Conversely, creatinine clearance, a measure of how well the kidneys are filtering waste from the blood, was significantly increased in the KRH-594 treated group. A reduction in urinary N-acetyl-β-D-glucosaminidase, an enzyme marker of renal tubular injury, was also observed.
Interactive Table: Effect of KRH-594 on Renal Function in SHRSP/Izm
| Renal Function Parameter | Effect of KRH-594 Treatment |
|---|---|
| Urinary Total Protein | Significantly Reduced |
| Blood Urea Nitrogen (BUN) | Significantly Reduced |
| Serum Creatinine | Significantly Reduced |
| Creatinine Clearance | Significantly Increased |
| Urinary N-acetyl-β-D-glucosaminidase | Significantly Reduced |
Histopathological Amelioration of Glomerulosclerosis and Tubular Changes
The functional improvements in the kidneys of SHRSP/Izm treated with this compound were accompanied by significant positive changes in the kidney's structure, as observed through histopathological analysis. The study revealed that this compound significantly ameliorated glomerulosclerosis, which is the scarring of the tiny blood vessels in the kidneys known as glomeruli.
Furthermore, the treatment improved other signs of kidney damage, including basophilic changes and the presence of hyaline casts in the tubules, which are indicative of tubular injury. Proliferation of the walls of the afferent arterioles and interlobular arteries in the kidney was also significantly improved with KRH-594 treatment. In diabetic spontaneously hypertensive rats, KRH-594 also demonstrated an ability to improve glomerulosclerosis and the hyaline cast of tubules. These findings indicate that this compound not only improves kidney function but also mitigates the underlying structural damage caused by severe hypertension.
Attenuation of Afferent Arteriole and Interlobular Artery Proliferation
In preclinical investigations involving salt-loaded stroke-prone spontaneously hypertensive rats (SHRSP/Izm), the administration of this compound has demonstrated significant vasculoprotective effects within the kidney. nih.gov Histological examinations revealed that treatment with KRH-594 markedly improved pathological scores related to the proliferation of smooth muscle cells in both the afferent arterioles and the walls of the interlobular arteries. nih.gov This suggests a direct role for the compound in mitigating the structural remodeling of renal microvasculature that is characteristic of severe hypertension. nih.gov
Cardioprotective Outcomes in Hypertensive Rodent Models
This compound has shown notable efficacy in preventing the development of cardiac hypertrophy in hypertensive animal models. In studies utilizing salt-loaded SHRSP/Izm, the compound significantly inhibited the increase in heart mass associated with sustained high blood pressure. nih.gov Further research in a model of diabetic hypertension, specifically streptozotocin-induced diabetic unilateral nephrectomized spontaneously hypertensive rats (DM-1K-SHR), confirmed these findings. nih.gov In this diabetic model, KRH-594 produced a dose-dependent inhibition of cardiac hypertrophy, underscoring its potential to counteract the pathological growth of the heart muscle in complex disease states involving both diabetes and hypertension. nih.gov
The development of cardiac fibrosis, a key contributor to heart failure, was also attenuated by this compound in preclinical settings. nih.gov Histological analysis of heart tissue from salt-loaded SHRSP/Izm treated with KRH-594 showed a significant improvement in cardiac fibrosis scores. nih.gov This indicates that the compound can interfere with the excessive deposition of extracellular matrix proteins that leads to stiffening of the heart muscle and impaired cardiac function. nih.gov
Effects on Metabolic and Diabetic Complications in Hypertensive Models
This compound has demonstrated beneficial effects on the progression of diabetic nephropathy in animal models. In studies on DM-1K-SHR, the compound led to significant improvements in key histological markers of kidney damage. nih.gov Treatment with KRH-594 resulted in a dose-dependent amelioration of glomerulosclerosis, which is the scarring of the kidney's filtering units, and a reduction in the hyalin cast of tubules. nih.gov These findings point to a renoprotective effect in the context of diabetes. nih.govnih.gov While not a diabetic model, studies in salt-loaded SHRSP/Izm also showed that KRH-594 significantly improved scores for glomerulosclerosis and tubular damage (basophilic change and hyaline casts). nih.gov
Interactive Table: Histological Improvements in Kidney Markers with KRH-594
| Animal Model | Histological Marker | Outcome with KRH-594 Treatment | Reference |
| Diabetic Hypertensive Rats (DM-1K-SHR) | Glomerulosclerosis | Dose-dependent improvement | nih.gov |
| Diabetic Hypertensive Rats (DM-1K-SHR) | Hyalin Cast of Tubules | Dose-dependent improvement | nih.gov |
| Salt-loaded Hypertensive Rats (SHRSP/Izm) | Glomerulosclerosis | Significant improvement | nih.gov |
| Salt-loaded Hypertensive Rats (SHRSP/Izm) | Basophilic Change of Tubules | Significant improvement | nih.gov |
| Salt-loaded Hypertensive Rats (SHRSP/Izm) | Hyalin Cast of Tubules | Significant improvement | nih.gov |
A notable finding from preclinical studies is the effect of this compound on lipid profiles, particularly in diabetic hypertensive models. In DM-1K-SHR, KRH-594 produced a dose-dependent reduction in the plasma levels of triglycerides, total cholesterol, and phospholipids. nih.gov This effect on lipid metabolism distinguishes it from other angiotensin receptor antagonists like candesartan (B1668252) cilexetil, which did not demonstrate the same lipid-lowering properties in the same study. nih.gov This suggests that KRH-594 may offer additional metabolic benefits beyond its primary mechanism of action in managing diabetic complications. nih.govnih.gov
Interactive Table: Effects of KRH-594 on Plasma Lipid Levels in Diabetic Hypertensive Rats
| Lipid Parameter | Effect of KRH-594 | Reference |
| Triglyceride | Dose-dependent reduction | nih.gov |
| Total Cholesterol | Dose-dependent reduction | nih.gov |
| Phospholipids | Dose-dependent reduction | nih.gov |
Pharmacokinetic Investigations in Preclinical Species
The pharmacokinetic profile of a drug candidate provides crucial insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to understanding its potential efficacy and for designing clinical studies. For this compound, an active non-nucleoside reverse transcriptase inhibitor (NNRTI), preclinical pharmacokinetic studies have been essential in characterizing its behavior in vivo. These investigations have largely centered on the administration of its prodrug, fosdevirine (B1673566) (also known as GSK2248761 or IDX899), which is designed to enhance oral absorption and then convert to the active this compound in the body.
Oral Bioavailability Assessment in Animal Models
The assessment of oral bioavailability is a critical step in preclinical development, determining the extent to which a drug administered orally reaches systemic circulation. Due to the properties of this compound, its development has focused on the use of the prodrug fosdevirine to achieve adequate plasma concentrations of the active moiety after oral administration.
Studies in various animal models have been conducted to evaluate the pharmacokinetic parameters of this compound following the oral administration of fosdevirine. These studies are crucial for understanding the efficiency of the conversion of the prodrug to the active compound and the resulting systemic exposure to this compound. While specific data from these preclinical animal studies, including detailed pharmacokinetic parameters like Cmax, AUC, and Tmax in species such as rats and monkeys, are not extensively detailed in publicly available literature, the progression of fosdevirine into clinical trials indicates that favorable pharmacokinetic profiles were likely observed in these preclinical models. newdrugapprovals.org
In the absence of specific preclinical data tables, the focus of published research has been on the outcomes in human studies. For instance, a microdose study in healthy male subjects investigating the pharmacokinetics of IDX899 (this compound) after oral and intravenous administration showed a mean absolute bioavailability of 61%. nih.gov This suggests that the compound, when delivered systemically, has favorable properties. The development and clinical evaluation of fosdevirine were based on its ability to effectively deliver therapeutic concentrations of this compound. newdrugapprovals.org
Future Research Trajectories for Krh 594 Free Acid
Elucidation of Potential Pleiotropic Effects Beyond Direct AT1 Receptor Antagonism
A significant area for future investigation is the exploration of pleiotropic effects of KRH-594 free acid, particularly its influence on lipid metabolism. Initial research has indicated that KRH-594 may possess properties that are independent of its primary mechanism of AT1 receptor blockade.
Detailed Research Findings:
In a study involving streptozotocin-induced diabetic unilateral nephrectomized spontaneously hypertensive rats, KRH-594 demonstrated a notable effect on serum lipids. Unlike the comparator AT1 receptor blocker, candesartan (B1668252) cilexetil, KRH-594 was found to dose-dependently reduce the levels of triglycerides, total cholesterol, and phospholipids. This finding suggests a unique metabolic activity of KRH-594 that is not universally shared by other drugs in its class.
Interactive Data Table: Effect of KRH-594 on Serum Lipids in a Diabetic Rat Model
| Compound | Dosage (mg/kg/day) | Change in Triglycerides | Change in Total Cholesterol | Change in Phospholipids |
| KRH-594 | 3 | Reduction | Reduction | Reduction |
| KRH-594 | 10 | Significant Reduction | Significant Reduction | Significant Reduction |
| Candesartan Cilexetil | 1 | No significant change | No significant change | No significant change |
The mechanism behind this lipid-lowering effect remains to be elucidated. One potential avenue of investigation is the interaction of KRH-594 with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. Fibrates, a class of lipid-lowering drugs, exert their effects by activating PPAR-alpha, which in turn regulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism researchgate.net. Future studies could explore whether KRH-594 or its metabolites can act as agonists for PPAR-alpha, which would provide a molecular basis for its observed effects on hyperlipidemia nih.govresearchgate.netnih.govmdpi.com. Such investigations would be crucial in determining if KRH-594 offers a dual benefit in managing interconnected conditions like hypertension and dyslipidemia.
Advanced Computational and Structural Studies for Refined Binding Mechanisms
While initial pharmacological studies have characterized KRH-594 as a potent and insurmountable AT1 receptor antagonist, a deeper understanding of its binding mechanism at the molecular level is lacking. researchgate.netnih.gov
Binding Affinity of KRH-594 for Angiotensin Receptors
| Receptor Subtype | Ki (nM) |
| Human AT1 | 1.24 |
| Human AT2 | 9360 |
| Rat AT1A | 0.67 |
| Rat AT1B | 1.02 |
Data sourced from a study on cloned human and rat angiotensin II receptors. researchgate.net
A comprehensive literature search did not yield specific studies on the advanced computational modeling or structural analysis of this compound's interaction with the AT1 receptor. Future research employing techniques such as molecular docking and dynamics simulations could provide valuable insights into the specific amino acid residues involved in the binding and the structural basis for its insurmountable antagonism. Furthermore, X-ray crystallography or cryo-electron microscopy studies of the KRH-594-AT1 receptor complex would offer a definitive high-resolution view of the binding pocket and the conformational changes induced by the ligand.
Design and Synthesis of Next-Generation Analogs with Enhanced Selectivity or Potency
The development of new chemical entities often involves the synthesis and evaluation of structural analogs to optimize pharmacological properties.
A thorough review of the scientific literature did not reveal any published research on the design, synthesis, or structure-activity relationship (SAR) studies of next-generation analogs of this compound. Future research in this area would logically involve the systematic modification of the KRH-594 chemical scaffold. Key areas for modification could include the tetrazole and thiadiazole moieties, as well as the ethyl and cyclopentenecarboxylate groups, to explore their influence on binding affinity, selectivity for the AT1 receptor over the AT2 receptor, and potential pleiotropic effects. Such studies would be instrumental in identifying new compounds with potentially superior therapeutic profiles.
Exploration of this compound's Role in Additional Disease Models Driven by RAS Dysregulation
The therapeutic potential of AT1 receptor blockade extends to a variety of conditions where dysregulation of the Renin-Angiotensin System (RAS) is a key pathological driver. While KRH-594 has been evaluated in models of hypertension and diabetic nephropathy, its effects in other relevant disease models warrant investigation.
Detailed Research Findings:
KRH-594 has demonstrated significant end-organ protection in animal models. In salt-loaded stroke-prone spontaneously hypertensive rats, KRH-594 not only reduced blood pressure but also improved markers of renal failure, such as urinary total protein, blood urea (B33335) nitrogen, and serum creatinine (B1669602). nih.gov Histological analysis revealed that KRH-594 improved glomerulosclerosis and cardiac fibrosis, and inhibited cardiac hypertrophy. nih.gov These findings suggest a direct protective effect on the heart and kidneys beyond systemic blood pressure reduction.
Further research should focus on more specific models of RAS-driven pathologies. For instance, its role in heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF) could be explored in established animal models of these conditions. nih.govnih.gov Investigating the impact of KRH-594 on cardiac remodeling, including changes in left ventricular mass, fibrosis, and inflammatory markers, would provide a more comprehensive understanding of its cardioprotective effects. nih.gov Additionally, given the role of the RAS in vascular inflammation and atherosclerosis, evaluating KRH-594 in models of vascular injury could reveal further therapeutic applications.
Q & A
Q. What is the primary mechanism of action of KRH-594 free acid as an AT1 receptor antagonist?
KRH-594 acts as a potent, insurmountable antagonist of angiotensin II (AII) AT1 receptors. It binds pseudo-irreversibly to the receptor, causing a concentration-dependent suppression of AII-induced contractions in rabbit aortic rings. This insurmountable effect is attributed to prolonged receptor occupancy, as demonstrated by slow reversibility upon repeated washing . Unlike competitive antagonists, KRH-594 reduces the maximal response to AII, indicating non-competitive inhibition .
Q. How does KRH-594's receptor specificity compare to other angiotensin II receptor blockers (ARBs)?
KRH-594 exhibits high specificity for AT1 receptors (Ki = 0.39 nM in rat liver membranes) and negligible affinity for AT2 receptors (Ki > 10 µM) or other receptors/enzymes (IC50 > 10 µM) . Its AT1 affinity is ~7-fold higher than losartan and comparable to candesartan, but it lacks significant off-target effects at therapeutic concentrations .
Q. What experimental models are validated for studying KRH-594's antihypertensive effects?
Key models include:
- In vitro : Rabbit aortic rings for assessing vascular reactivity and receptor binding kinetics .
- In vivo : Spontaneously hypertensive rats (SHRs), renal hypertensive rats, and common marmosets for dose-response and duration-of-action studies .
- Diabetic nephropathy : Streptozotocin-induced diabetic SHRs with unilateral nephrectomy to evaluate renal protection and lipid metabolism effects .
Advanced Research Questions
Q. How should researchers design experiments to assess the reversibility of KRH-594's receptor binding?
- Preincubation protocols : Expose tissues to KRH-594 (e.g., 0.1–10 nM) for increasing contact times (1–2 hours) to quantify time-dependent insurmountable effects .
- Washout experiments : Repeatedly wash preincubated tissues (e.g., rabbit aorta) to measure recovery of AII-induced contractions. KRH-594's effects reverse slowly, confirming pseudo-irreversible binding .
- Competitive displacement : Co-incubate with losartan (100 nM) to partially restore AII responses, validating AT1-specific antagonism .
Q. What methodological considerations are critical when analyzing KRH-594's effects on renal function in diabetic hypertensive models?
- Parameter selection : Monitor urinary protein excretion, creatinine clearance, and plasma renin activity to distinguish direct renal effects from systemic blood pressure changes .
- Control for hyperglycemia : Use streptozotocin-induced diabetic SHRs with strict glycemic monitoring to isolate drug effects from metabolic confounding factors .
- Long-term dosing : Administer KRH-594 orally (3–10 mg/kg/day) for ≥2 weeks to assess sustained efficacy without rebound hypertension post-withdrawal .
Q. How can contradictory findings regarding KRH-594's off-target receptor interactions be systematically addressed?
- Concentration-dependent assays : Test KRH-594 at supra-therapeutic doses (e.g., 30 µM) to identify weak AT2 receptor binding, which may occur at high concentrations but is absent at pharmacologically relevant levels .
- Cross-reactivity screens : Use recombinant human AT1/AT2 receptors to quantify binding affinity ratios and validate specificity .
- Functional assays : Evaluate KRH-594's effects on non-AT1 pathways (e.g., bradykinin, histamine) in tissues like guinea pig ileum to confirm selectivity .
Q. What statistical approaches are recommended for interpreting dose-response variability in KRH-594 studies?
- Nonlinear regression analysis : Fit AII dose-response curves with the Hill equation to calculate pKB values and assess insurmountable antagonism .
- Repeated-measures ANOVA : Apply to longitudinal blood pressure data in SHRs to account for intra-subject variability during chronic dosing .
- Bland-Altman plots : Compare KRH-594's efficacy across species (e.g., rats vs. marmosets) to identify model-specific biases .
Methodological Best Practices
Q. How can researchers ensure reproducibility in KRH-594 binding assays?
- Standardize tissue preparation : Use fresh rabbit aortic rings with intact endothelium to minimize variability in receptor density .
- Control for solvent effects : Dissolve KRH-594 in DMSO at ≤0.1% v/v to avoid solvent-induced artifacts .
- Reference controls : Include losartan or candesartan in parallel experiments to benchmark AT1 affinity .
Q. What are the key reporting requirements for in vivo studies on KRH-594?
- Detailed dosing regimens : Specify administration routes (oral vs. intravenous), fasting status, and time of day to align with pharmacokinetic profiles .
- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization protocols .
- Data transparency : Publish raw dose-response data and negative results (e.g., lack of effect in normotensive models) to avoid publication bias .
Q. How should conflicting data on KRH-594's metabolic effects be reconciled?
- Mechanistic studies : Use isolated hepatocytes or adipocytes to differentiate direct metabolic actions (e.g., lipid modulation) from secondary effects of blood pressure reduction .
- Multi-omics integration : Pair transcriptomic and metabolomic profiling in diabetic SHRs to identify pathway-specific responses .
- Cross-species validation : Replicate findings in non-rodent models (e.g., primates) to assess translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
